molecular formula C20H19FN2O3S2 B2390261 N-(1-benzothiophen-5-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide CAS No. 923395-88-4

N-(1-benzothiophen-5-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide

Cat. No.: B2390261
CAS No.: 923395-88-4
M. Wt: 418.5
InChI Key: SKISNQPBYIDIHM-UHFFFAOYSA-N
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Description

N-(1-benzothiophen-5-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of sulfonylpiperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzothiophen-5-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzothiophene moiety: This can be achieved through cyclization reactions involving thiophenes and appropriate substituents.

    Introduction of the fluorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the sulfonylpiperidine structure: This can be synthesized through nucleophilic substitution reactions involving piperidine derivatives and sulfonyl chlorides.

    Coupling reactions: The final step involves coupling the benzothiophene and fluorophenyl-sulfonylpiperidine intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzothiophen-5-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-benzothiophen-5-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzothiophen-5-yl)-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide
  • N-(1-benzothiophen-5-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
  • N-(1-benzothiophen-5-yl)-1-(4-nitrophenyl)sulfonylpiperidine-4-carboxamide

Uniqueness

N-(1-benzothiophen-5-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide is unique due to the presence of the fluorophenyl group, which can influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S2/c21-16-1-4-18(5-2-16)28(25,26)23-10-7-14(8-11-23)20(24)22-17-3-6-19-15(13-17)9-12-27-19/h1-6,9,12-14H,7-8,10-11H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKISNQPBYIDIHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)SC=C3)S(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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